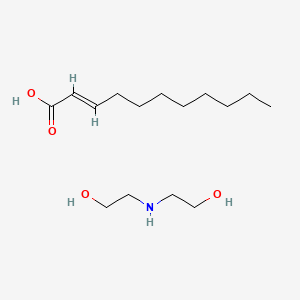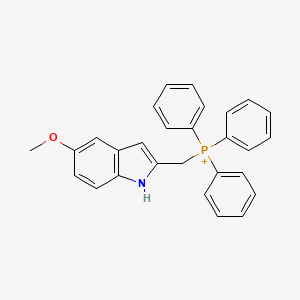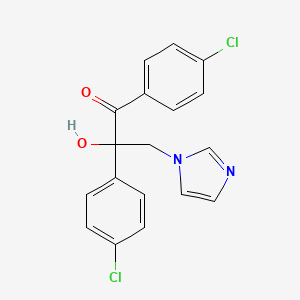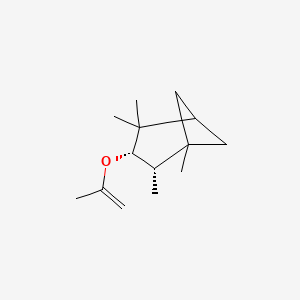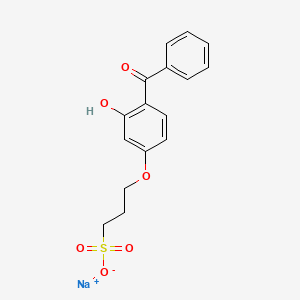
Sodium 3-(4-benzoyl-3-hydroxyphenoxy)propanesulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-(4-benzoyl-3-hydroxyphénoxy)propanesulfonate de sodium est un composé chimique de formule moléculaire C16H15NaO6S. Il est connu pour sa structure unique, qui comprend un groupe benzoyle, un groupe hydroxyphénoxy et un groupe propanesulfonate. Ce composé est utilisé dans diverses applications de recherche scientifique en raison de ses propriétés chimiques distinctives.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 3-(4-benzoyl-3-hydroxyphénoxy)propanesulfonate de sodium implique généralement la réaction du 4-benzoyl-3-hydroxyphénol avec le sel de sodium de l'acide 3-chloropropanesulfonique. La réaction est réalisée en présence d'une base, telle que l'hydroxyde de sodium, pour faciliter la formation du produit souhaité. Les conditions réactionnelles incluent généralement une plage de température de 50 à 70 °C et un temps de réaction de 4 à 6 heures.
Méthodes de production industrielle
Dans les milieux industriels, la production du 3-(4-benzoyl-3-hydroxyphénoxy)propanesulfonate de sodium peut impliquer des réacteurs à écoulement continu pour garantir une qualité et un rendement constants du produit. L'utilisation de catalyseurs et de conditions réactionnelles optimisées peut améliorer l'efficacité du processus de synthèse.
Analyse Des Réactions Chimiques
Types de réactions
Le 3-(4-benzoyl-3-hydroxyphénoxy)propanesulfonate de sodium subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des quinones correspondantes.
Réduction : Les réactions de réduction peuvent convertir le groupe benzoyle en groupe hydroxyle.
Substitution : Le groupe sulfonate peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants incluent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Les réactions de substitution nucléophile impliquent souvent des réactifs comme le méthylate de sodium ou l'éthylate de sodium.
Principaux produits formés
Oxydation : Formation de quinones.
Réduction : Formation de dérivés hydroxylés.
Substitution : Formation de divers dérivés phénoxy substitués.
Applications de recherche scientifique
Le 3-(4-benzoyl-3-hydroxyphénoxy)propanesulfonate de sodium a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme réactif en synthèse organique et comme catalyseur dans certaines réactions.
Biologie : Employé dans des tests biochimiques et comme sonde pour étudier les activités enzymatiques.
Médecine : Étudié pour ses propriétés thérapeutiques potentielles, notamment ses effets anti-inflammatoires et antioxydants.
Industrie : Utilisé dans la production de produits chimiques spécialisés et comme additif dans diverses formulations.
Mécanisme d'action
Le mécanisme d'action du 3-(4-benzoyl-3-hydroxyphénoxy)propanesulfonate de sodium implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs. Le groupe benzoyle peut interagir avec les sites actifs des enzymes, inhibant leur activité. Le groupe hydroxyphénoxy peut participer à des liaisons hydrogène et à d'autres interactions, modulant les effets biologiques du composé.
Applications De Recherche Scientifique
Sodium 3-(4-benzoyl-3-hydroxyphenoxy)propanesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and as an additive in various formulations.
Mécanisme D'action
The mechanism of action of sodium 3-(4-benzoyl-3-hydroxyphenoxy)propanesulphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The benzoyl group can interact with active sites of enzymes, inhibiting their activity. The hydroxyphenoxy group can participate in hydrogen bonding and other interactions, modulating the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
- 3-(4-benzoyl-3-méthoxyphénoxy)propanesulfonate de sodium
- 3-(4-benzoyl-3-aminophénoxy)propanesulfonate de sodium
- 3-(4-benzoyl-3-chlorophénoxy)propanesulfonate de sodium
Unicité
Le 3-(4-benzoyl-3-hydroxyphénoxy)propanesulfonate de sodium est unique en raison de la présence du groupe hydroxyle, qui renforce sa réactivité et son potentiel de formation de liaisons hydrogène. Cela le rend particulièrement utile dans les applications nécessitant des interactions spécifiques avec les molécules biologiques.
Propriétés
Numéro CAS |
83803-87-6 |
|---|---|
Formule moléculaire |
C16H15NaO6S |
Poids moléculaire |
358.3 g/mol |
Nom IUPAC |
sodium;3-(4-benzoyl-3-hydroxyphenoxy)propane-1-sulfonate |
InChI |
InChI=1S/C16H16O6S.Na/c17-15-11-13(22-9-4-10-23(19,20)21)7-8-14(15)16(18)12-5-2-1-3-6-12;/h1-3,5-8,11,17H,4,9-10H2,(H,19,20,21);/q;+1/p-1 |
Clé InChI |
UOBGNSLGCSKLLK-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)OCCCS(=O)(=O)[O-])O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


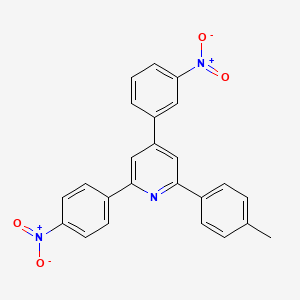
![(1R,2S,6S,8S,9S)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one](/img/structure/B12665385.png)
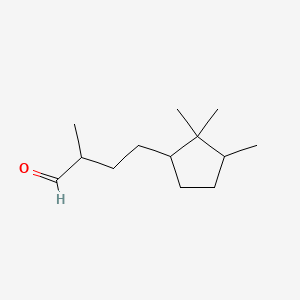
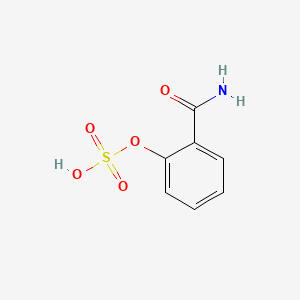

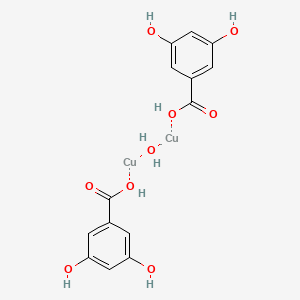
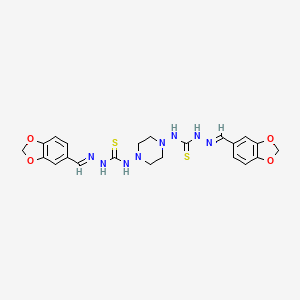

![2,3-Bis[(1-oxooctyl)oxy]propyl palmitate](/img/structure/B12665425.png)
